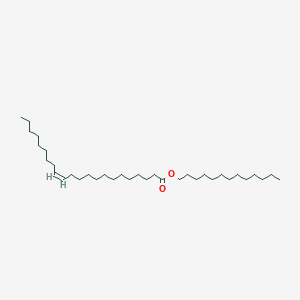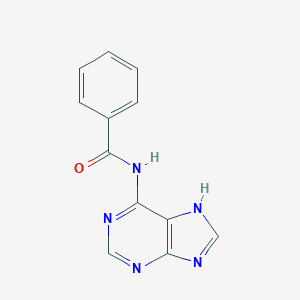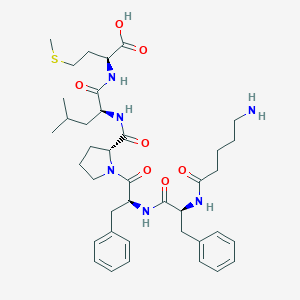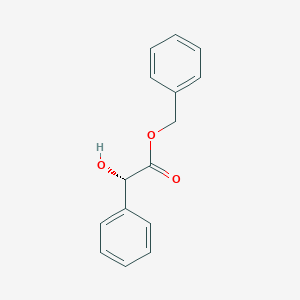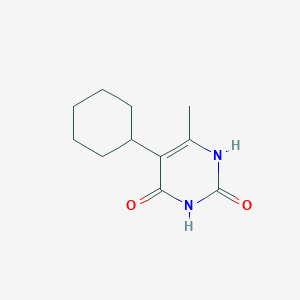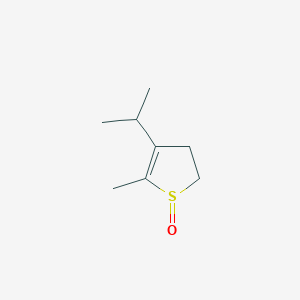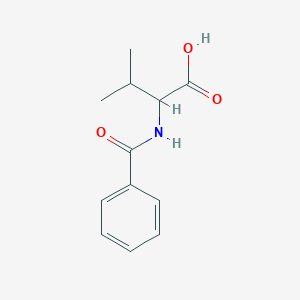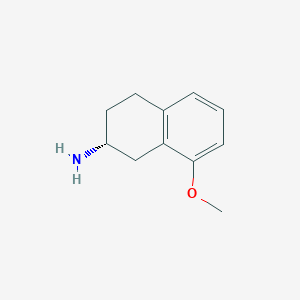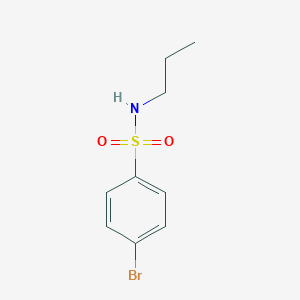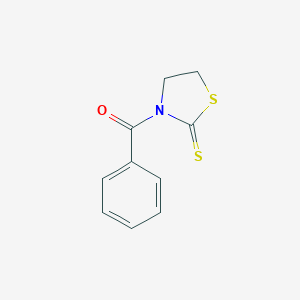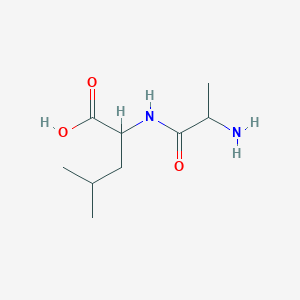
Pentachlorure de niobium
Vue d'ensemble
Description
Niobium pentachloride, also known as niobium (V) chloride, is a yellow crystalline solid with the chemical formula NbCl₅. It is highly deliquescent and hydrolyzes in air, often resulting in contamination with small amounts of niobium oxychloride. This compound is primarily used as a precursor to other niobium compounds and serves as a potent Lewis acid in various chemical reactions .
Synthetic Routes and Reaction Conditions:
Direct Chlorination of Niobium Metal: Industrially, niobium pentachloride is produced by directly chlorinating niobium metal at temperatures ranging from 300 to 350°C. The reaction is as follows: [ 2 \text{Nb} + 5 \text{Cl}_2 \rightarrow 2 \text{NbCl}_5 ]
Chlorination of Niobium Pentoxide: In laboratory settings, niobium pentachloride can be synthesized from niobium pentoxide (Nb₂O₅) using thionyl chloride or by chlorination in the presence of carbon at 300°C. The reaction with thionyl chloride is: [ \text{Nb}_2\text{O}_5 + 5 \text{SOCl}_2 \rightarrow 2 \text{NbCl}_5 + 5 \text{SO}_2 ]
Applications De Recherche Scientifique
Niobium pentachloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Niobium pentachloride (NbCl5) is a powerful activating agent that primarily targets cycloenones . It is often used as a precursor to other compounds of niobium .
Mode of Action
Niobium pentachloride interacts with its targets through a process known as activation. In the presence of niobium pentachloride, cycloenones undergo Diels-Alder or conjugate addition reactions . Furthermore, niobium pentachloride can form mixed chloro-aryloxide compounds .
Biochemical Pathways
It is known that the compound plays a significant role in the formation of niobium oxo clusters . These clusters are formed through a process known as esterification, which involves the release of water molecules that react with niobium atoms .
Pharmacokinetics
It is known that the compound is a yellow crystalline solid that hydrolyzes in air . It is often used in its solid form and may be purified by sublimation .
Result of Action
The activation of cycloenones by niobium pentachloride results in the formation of Diels-Alder or conjugate addition products . Additionally, the compound can form mixed chloro-aryloxide compounds . In the context of niobium oxo cluster formation, niobium pentachloride leads to the creation of clusters with different nuclearities .
Action Environment
The action of niobium pentachloride can be influenced by environmental factors such as temperature and humidity . For instance, the solvothermal synthesis of niobium pentachloride in benzyl alcohol, which leads to the formation of niobium oxo clusters, is influenced by the reaction temperature .
Analyse Des Réactions Chimiques
Niobium pentachloride undergoes various types of chemical reactions, including:
Hydrolysis: When exposed to moist air, niobium pentachloride hydrolyzes, releasing hydrogen chloride and forming hydrated niobium pentoxide or niobic acid.
Substitution Reactions: Niobium pentachloride acts as a Lewis acid and can catalyze the ring-opening of epoxides, forming chlorohydrins, 1,2-diols, and other products depending on the substrate and reaction conditions.
Formation of Complexes: It forms mixed chloro-aryloxide compounds and can create adducts with pyridine or phosphine, resulting in distorted six-coordinate geometries.
Comparaison Avec Des Composés Similaires
Niobium pentachloride is similar to other group 5 metal chlorides, such as:
Tantalum (V) chloride (TaCl₅): Both compounds are strong Lewis acids and share similar structural properties. niobium pentachloride is more commonly used in organic synthesis due to its higher reactivity.
Vanadium (IV) chloride (VCl₄): While also a Lewis acid, vanadium (IV) chloride has different oxidation states and reactivity patterns compared to niobium pentachloride.
Niobium (III) chloride (NbCl₃) and Niobium (IV) chloride (NbCl₄): These lower oxidation state chlorides of niobium have distinct chemical properties and applications compared to niobium pentachloride.
Niobium pentachloride stands out due to its high Lewis acidity and versatility in catalyzing a wide range of organic reactions, making it a valuable reagent in both academic and industrial research.
Propriétés
IUPAC Name |
niobium(5+);pentachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Nb/h5*1H;/q;;;;;+5/p-5 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBDIEWMOMLKOO-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5Nb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10026-12-7 | |
| Record name | Niobium pentachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is the molecular formula and weight of niobium pentachloride?
A1: The molecular formula of niobium pentachloride is NbCl5, and its molecular weight is 270.17 g/mol.
Q2: What is the structure of niobium pentachloride?
A2: Niobium pentachloride exists as a dimer (Nb2Cl10) in the solid state, exhibiting a bioctahedral structure with two bridging chlorine atoms. [] In the gas phase, it exists as a monomer with a trigonal bipyramidal geometry. []
Q3: What spectroscopic data is available for niobium pentachloride?
A3: Research has utilized several spectroscopic techniques to characterize NbCl5. Nuclear Quadrupole Resonance (NQR) spectroscopy revealed chlorine and niobium resonances, providing insights into bonding characteristics. [, ] Raman spectroscopy, in conjunction with normal coordinate analysis, has been employed to study NbCl5 complexes, specifically those with phosphoryl chloride (POCl3), elucidating vibrational modes and bonding interactions. [] Infrared (IR) spectroscopy has also been used to identify characteristic functional groups in NbCl5 and its derivatives. [, ]
Q4: How does niobium pentachloride react with water vapor?
A4: [] When exposed to moist air, niobium pentachloride undergoes hydrolysis, releasing hydrogen chloride (HCl) and forming hydrated niobium pentoxide (niobic acid). The reaction rate is controlled by water diffusion across an intermediate product layer.
Q5: Can niobium pentachloride be used in the presence of sodium chloride?
A5: [] Yes, sodium chloride plays a crucial role in separating niobium pentachloride from iron chloride. It forms a stable complex with NbCl5 (sodium hexachloroniobate), facilitating the purification of niobium compounds.
Q6: Is niobium pentachloride stable in air?
A6: [, ] Niobium pentachloride is highly sensitive to moisture and readily hydrolyzes in air. Proper handling requires an inert atmosphere, such as nitrogen, to prevent degradation. Glove box setups have been devised to ensure the stability of NbCl5 during experimental procedures.
Q7: What are the catalytic applications of niobium pentachloride?
A7: Niobium pentachloride serves as a versatile Lewis acid catalyst in various organic reactions:
- Protection and Deprotection: NbCl5 catalyzes the formation and cleavage of protecting groups in organic synthesis. []
- Reduction: It facilitates the reduction of organic compounds, expanding its synthetic utility. []
- Cyclization: NbCl5 promotes cyclization reactions, enabling the synthesis of complex cyclic molecules. [, , ]
- Addition Reactions: It catalyzes addition reactions, including Diels-Alder and conjugate additions, showcasing its versatility in building molecular complexity. [, ]
- Substitution Reactions: NbCl5 facilitates substitution reactions, providing an alternative pathway for modifying organic molecules. []
- Rearrangement Reactions: It mediates rearrangement reactions, offering a way to access structurally diverse compounds. []
Q8: How does niobium pentachloride compare to other Lewis acid catalysts like tantalum pentachloride in terms of activity and selectivity?
A8: [] Research indicates that niobium pentachloride often exhibits higher catalytic activity and selectivity compared to tantalum pentachloride. For example, in the alkylation of anisole with tert-butanol, NbCl5 demonstrated superior performance in terms of yield and para-selectivity.
Q9: Can niobium pentachloride be used as a heterogeneous catalyst?
A9: [] Yes, NbCl5 can be immobilized on solid supports, such as perlite, to create heterogeneous catalysts. This approach offers advantages like recyclability, simplified workup procedures, and reduced waste generation.
Q10: How is niobium pentachloride activated as an ethylene polymerization catalyst?
A10: [] The catalytic activity of NbCl5 in ethylene polymerization is significantly enhanced by the addition of oxygen donor ligands. This modification results in the formation of more active catalytic species, leading to improved polymerization performance.
Q11: Have computational methods been applied to study niobium pentachloride?
A11: [] Yes, Density Functional Theory (DFT) calculations have been employed to investigate the reaction mechanisms of multicomponent reactions catalyzed by NbCl5. These studies provide valuable insights into the energetics of reactive intermediates and transition states, furthering our understanding of the catalytic process.
Q12: Is there information available on the structure-activity relationship (SAR) of niobium pentachloride derivatives in catalysis?
A12: [] Research on ethylene polymerization using NbCl5 derivatives with various oxygen donor ligands has revealed valuable SAR insights. Mononuclear complexes generally exhibit higher catalytic activity compared to dinuclear counterparts. Additionally, the presence of specific oxygen donors significantly impacts catalytic activity, polymer molecular weight, and other polymerization characteristics.
Q13: What are the applications of niobium pentachloride in material science?
A13: [, , ] NbCl5 serves as a precursor for synthesizing various niobium-containing materials, including:
Q14: Are there any environmental concerns associated with niobium pentachloride?
A14: While specific details on the environmental impact of NbCl5 are limited in the provided research, it's important to note that it's a moisture-sensitive compound that hydrolyzes to release hydrogen chloride (HCl), a corrosive and toxic gas. [] Responsible handling, use, and disposal are crucial to minimize potential environmental risks.
Q15: What analytical techniques are commonly used to characterize niobium pentachloride and its derivatives?
A15: Researchers employ a range of analytical techniques to characterize NbCl5 and its related compounds:
- X-ray Diffraction (XRD): This technique is crucial for determining the crystal structure and phase identification of NbCl5-derived materials, such as NbN and Nb2O5. [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of niobium and other elements in thin films and materials. []
- Scanning Electron Microscopy (SEM): SEM visualizes the surface morphology and microstructure of NbCl5-derived materials, offering insights into particle size, shape, and distribution. [, , ]
- Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the internal structure and morphology of nanomaterials, enabling a deeper understanding of their properties. []
- Energy-Dispersive X-ray Spectroscopy (EDAX): EDAX analysis, often coupled with SEM or TEM, determines the elemental composition of materials, confirming the presence of niobium and other elements. []
- Brunauer-Emmett-Teller (BET) Surface Area Measurements: BET analysis quantifies the surface area and porosity of materials, which are critical parameters for applications like catalysis and gas separation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



